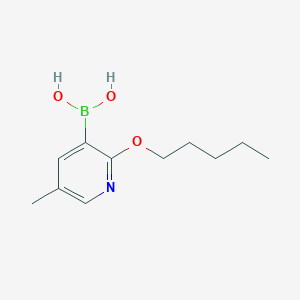

5-Methyl-2-pentyloxypyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-pentyloxypyridine-3-boronic acid: is an organoboron compound with the molecular formula C11H18BNO3 and a molecular weight of 223.08 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentyloxypyridine-3-boronic acid typically involves the reaction of 5-Methyl-2-pentyloxypyridine with a boron-containing reagent under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, which facilitates the formation of the boronic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-2-pentyloxypyridine-3-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

Oxidation: Boronic esters and other boron-containing compounds.

Reduction: Various reduced derivatives of the original compound.

Substitution: Coupled products formed through Suzuki-Miyaura reactions.

Applications De Recherche Scientifique

5-Methyl-2-pentyloxypyridine-3-boronic acid has a wide range of applications in scientific research, including:

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-pentyloxypyridine-3-boronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 4-Methylphenylboronic acid

- 2-Thiopheneboronic acid

Comparison: 5-Methyl-2-pentyloxypyridine-3-boronic acid is unique due to its specific structure, which includes a pyridine ring substituted with a boronic acid group and a pentyloxy side chain. This structure imparts distinct reactivity and properties compared to other boronic acids, making it particularly useful in certain synthetic applications .

Activité Biologique

5-Methyl-2-pentyloxypyridine-3-boronic acid (CAS No. 2096329-55-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in the inhibition of various enzymes, including proteases and glycosidases, which are vital for numerous biological processes. The mechanism typically involves:

- Enzyme Inhibition : Boronic acids can act as competitive inhibitors by binding to the active site of enzymes.

- Reversible Binding : The boron atom forms a complex with hydroxyl groups in the enzyme's active site, which can be reversed, allowing for dynamic regulation of enzyme activity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that boronic acids can inhibit the growth of various bacteria and fungi by disrupting their metabolic pathways. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Boronic acids have been explored as potential anticancer agents due to their ability to inhibit proteasomes, leading to apoptosis in cancer cells. This class of compounds has shown promise in preclinical studies targeting multiple myeloma and other malignancies .

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial properties of various boronic acids, including derivatives similar to this compound. The results indicated significant inhibition zones against Pseudomonas aeruginosa and Streptococcus thermophilus, suggesting potential applications in treating bacterial infections .

- Anticancer Activity :

Data Summary

Propriétés

IUPAC Name |

(5-methyl-2-pentoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO3/c1-3-4-5-6-16-11-10(12(14)15)7-9(2)8-13-11/h7-8,14-15H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGSYYPDJUWYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCCCCC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.